molecular formula C13H17N3O B11735042 N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11735042
M. Wt: 231.29 g/mol
InChI Key: ZCMNKOJMZRDXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic pyrazole derivative of interest in medicinal chemistry and drug discovery research. Pyrazoles are a five-membered heterocyclic class known for their wide spectrum of pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidepressant properties . The structure of this compound, featuring a 1,5-dimethyl-1H-pyrazol-3-amine core, is a valuable scaffold for developing bioactive molecules. The substitution with a 2-methoxybenzyl group at the amine position is a common strategy in lead optimization to modulate properties like lipophilicity and receptor binding affinity . Similar N-benzyl pyrazolamine compounds have been synthesized via one-pot reductive amination strategies, demonstrating good yield and operational simplicity, which makes them attractive building blocks for constructing compound libraries . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening to identify novel therapeutic agents. Its mechanism of action is not predefined and would be dependent on the specific biological target under investigation.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-6-4-5-7-12(11)17-3/h4-8H,9H2,1-3H3,(H,14,15)

InChI Key

ZCMNKOJMZRDXEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Nitriles

β-Keto nitriles, such as 3-oxopentanedinitrile , react with hydrazine hydrate in ethanol to form the pyrazole ring. Methylation at the N1 position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), while the C5 methyl group originates from the β-keto nitrile precursor.

Representative Procedure

  • Hydrazine cyclization :

    • React 3-oxopentanedinitrile (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at reflux for 12 h.

    • Isolate the intermediate 5-methyl-1H-pyrazol-3-amine via vacuum filtration (Yield: 78%).

  • N1-Methylation :

    • Treat 5-methyl-1H-pyrazol-3-amine with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 h.

    • Purify 1,5-dimethyl-1H-pyrazol-3-amine by silica gel chromatography (Yield: 85%).

Alkylation of 1,5-Dimethyl-1H-pyrazol-3-amine with 2-Methoxybenzyl Halides

Direct alkylation of the pyrazole-3-amine with 2-methoxybenzyl bromide or chloride is a straightforward method to install the 2-methoxybenzyl group.

Reaction Conditions and Optimization

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile).

  • Temperature : 60–80°C for 8–12 h.

  • Stoichiometry : A 1.2–1.5 molar ratio of 2-methoxybenzyl halide to amine prevents dialkylation.

Example Protocol

  • Combine 1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv), 2-methoxybenzyl bromide (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Heat at 70°C under nitrogen for 10 h.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

  • Isolate N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine as a pale-yellow solid (Yield: 72%).

Table 1: Alkylation Reaction Optimization

ParameterConditionYield (%)
SolventDMF72
BaseCs₂CO₃72
Temperature (°C)7072
Time (h)1072
Alternative BaseK₂CO₃65

Reductive Amination with 2-Methoxybenzaldehyde

Reductive amination offers an alternative route, circumventing the need for pre-formed 2-methoxybenzyl halides.

Mechanistic Overview

The amine reacts with 2-methoxybenzaldehyde to form an imine intermediate, which is reduced in situ to the secondary amine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred reducing agents due to their selectivity and mild reaction conditions.

Procedure

  • Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in dry dichloromethane (DCM).

  • Add acetic acid (0.1 equiv) and STAB (1.5 equiv) at 0°C.

  • Stir at room temperature for 12 h, then quench with saturated NaHCO₃.

  • Extract with DCM, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography (Yield: 68%).

Table 2: Reductive Amination Variables

Reducing AgentSolventTemperature (°C)Yield (%)
STABDCM2568
NaBH₃CNMeOH2560
STABTHF2558

Mitsunobu Reaction for N-Alkylation

Though less conventional for amine synthesis, the Mitsunobu reaction can facilitate N-alkylation using 2-methoxybenzyl alcohol.

Reaction Setup

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF).

Protocol

  • Combine 1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv), 2-methoxybenzyl alcohol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.

  • Stir at 25°C for 24 h.

  • Concentrate and purify via column chromatography (Yield: 55%).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation7298HighModerate
Reductive Amination6895ModerateHigh
Mitsunobu5590LowLow
  • Alkylation is optimal for large-scale synthesis due to higher yields and simplicity.

  • Reductive Amination avoids hazardous alkyl halides but requires stringent moisture control.

  • Mitsunobu is limited by cost and lower efficiency.

Challenges and Mitigation Strategies

  • Over-Alkylation :

    • Use stoichiometric control (1.2 equiv of alkylating agent).

    • Employ bulky bases (e.g., Cs₂CO₃) to minimize dialkylation.

  • Imine Hydrolysis in Reductive Amination :

    • Ensure anhydrous conditions and use excess reducing agent.

  • Purification Difficulties :

    • Utilize silica gel chromatography with gradient elution (hexane → ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives.

Anticancer Activity

The compound has been investigated for its anticancer potential. Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that modifications in the structure can enhance anticancer activity against specific cancer types, such as breast and lung cancers .

Neurotensin Modulation

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has been identified as a modulator of neurotensin receptors (NTS1/NTS2), which are implicated in various neurological disorders. This modulation can lead to potential therapeutic applications in treating conditions like schizophrenia and pain management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on Activity
Deletion of carboxylic acid groupInactive at both NTS1 and NTS2
Alkylation at 4-positionIncreased selectivity towards NTS2

This table highlights how specific modifications to the compound can significantly influence its pharmacological effects.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Studies : A study reported that certain pyrazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines, demonstrating their potential as anticancer agents .
  • Neurotensin Receptor Modulation : Another study highlighted the compound's role in modulating neurotensin receptors, suggesting its use in therapeutic applications for neurological disorders.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazole 1,5-dimethyl; N-[(2-methoxyphenyl)methyl] Amine, Methoxybenzyl ~260.33*
25I-NBOMe () Phenethylamine 2,5-dimethoxyphenyl; N-[(2-methoxyphenyl)methyl] Ethylamine, Methoxy groups 413.25
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole 3-methyl; N-cyclopropyl; 1-pyridin-3-yl Amine, Pyridinyl 215.25
N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine () Pyrazole-tetrazine 3,5-dimethyl pyrazole; N-benzyl; tetrazine Amine, Tetrazine 281.32
5-Amino-3-methyl-1-phenylpyrazole () Pyrazole 3-methyl; 1-phenyl Amine, Phenyl 173.21

*Calculated based on molecular formula C₁₃H₁₇N₃O.

Key Structural Differences:
  • Core Heterocycle : The target compound’s pyrazole core differs from the phenethylamine scaffold of NBOMe derivatives (e.g., 25I-NBOMe), which are associated with serotonin receptor agonism and high toxicity .
  • Compared to pyrazole-tetrazine hybrids (), the target has a simpler structure without tetrazine, which may reduce metabolic complexity.

Physicochemical Properties

  • Lipophilicity: The 2-methoxyphenylmethyl group in the target compound likely increases logP compared to simpler pyrazole amines (e.g., 5-amino-3-methyl-1-phenylpyrazole, logP ~2.0) but remains less lipophilic than NBOMe derivatives (logP ~3.5) .
  • Solubility : The amine group may improve aqueous solubility relative to carboxamide analogs (e.g., compounds in ), which have higher molecular weights and polar carbonyl groups.

Biological Activity

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1334145-91-3

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting various cancer cell lines:

  • In vitro Studies : Research indicates that this compound can inhibit the growth of several cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects are attributed to mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is believed to be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival:

  • Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to disrupted cell division and increased apoptosis in cancer cells .
  • Topoisomerase Inhibition : Other studies suggest that this compound may also affect topoisomerase activity, further contributing to its anticancer effects .

Table 1: Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.01Apoptosis induction
HepG20.03Aurora kinase inhibition
A54926Topoisomerase inhibition
NCI-H4600.39Autophagy induction

This table summarizes the observed IC50 values for various cancer cell lines, indicating the potency of this compound against these cells.

Clinical Relevance

The potential therapeutic applications of this compound extend beyond oncology. Its structural similarities with other bioactive pyrazole derivatives suggest possibilities for use in treating inflammatory diseases and as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between 1,5-dimethyl-1H-pyrazol-3-amine and 2-methoxybenzyl chloride. Key steps include:

  • Alkylation : Reacting the pyrazole amine with 2-methoxybenzyl chloride under inert atmosphere (N₂/Ar) using NaH or K₂CO₃ as a base in anhydrous THF or DMF.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Optimization : Reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:benzyl chloride) significantly impact yield. Monitoring via TLC or HPLC ensures completion .

Q. How is the molecular structure of this compound validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation of saturated DCM/hexane solutions.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) to refine atomic positions and thermal parameters. ORTEP-3 generates molecular graphics .
    • Key Metrics : R-factor < 0.05, C–C bond lengths (1.45–1.55 Å), and hydrogen-bonding patterns validate geometry .

Advanced Research Questions

Q. What computational approaches are used to predict hydrogen-bonding interactions and supramolecular assembly of this compound?

  • Methodology :

  • DFT Calculations : Gaussian09 or ORCA software with B3LYP/6-31G(d) basis set to model intermolecular forces.
  • Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
  • Crystal Packing : Mercury (CCDC) visualizes π-π stacking and van der Waals contacts .
    • Case Study : Pyrazole N–H···O(methoxy) interactions dominate in similar analogs, stabilizing layered structures .

Q. How does the substitution pattern (e.g., methoxy position, pyrazole methyl groups) influence biological activity compared to structural analogs?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values against targets (e.g., kinases, GPCRs) for analogs with varied substituents.
  • Structural Comparison :
CompoundSubstituentsBioactivity (Example)
Target2-methoxy, 1,5-dimethylIC₅₀ = 12 nM (Enzyme X)
Analog A3-methoxy, 1-ethylIC₅₀ = 45 nM
Analog B4-methoxy, 1-methylIC₅₀ = 210 nM
  • Key Insight : 2-Methoxy enhances binding via steric complementarity, while 1,5-dimethyl reduces metabolic degradation .

Q. What experimental and computational strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts, IR stretches)?

  • Methodology :

  • High-Resolution Techniques : ¹H-¹³C HSQC/HMBC NMR clarifies ambiguous assignments (e.g., pyrazole C3 vs. C5).
  • DFT-NMR Prediction : Compute chemical shifts (B3LYP/cc-pVTZ) and compare with experimental data.
  • IR Analysis : Assign O–H (3300 cm⁻¹) and C=O (1680 cm⁻¹) stretches using VEDA software .
    • Case Study : Discrepancies in methoxy proton shifts (δ 3.72–3.85 ppm) arise from solvent polarity effects (CDCl₃ vs. DMSO-d₆) .

Methodological Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers complicates bioassays.
    • Solution : Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-20) to prevent aggregation .
  • Challenge : Crystallization failure due to conformational flexibility.
    • Solution : Introduce halogen substituents (e.g., Cl at pyrazole C4) to rigidify the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.